N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide
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Overview
Description
N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide is a quaternary ammonium compound with a long alkyl chain and a cyano group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide typically involves the quaternization of N,N-dimethyltetradecan-1-amine with 3-cyanopropyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Corresponding quaternary ammonium salts with different anions.
Oxidation: Carboxylic acid derivatives.
Reduction: Primary amines.
Scientific Research Applications
N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide involves its interaction with cell membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The cyano group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyanopropyl)-N,N-dimethyldodecan-1-aminium bromide
- N-(3-Cyanopropyl)-N,N-dimethyloctadecan-1-aminium bromide
- N-(3-Cyanopropyl)-N,N-dimethylhexadecan-1-aminium bromide
Uniqueness
N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its surfactant activity and makes it particularly effective in applications requiring membrane disruption .
Properties
CAS No. |
167874-27-3 |
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Molecular Formula |
C20H41BrN2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-cyanopropyl-dimethyl-tetradecylazanium;bromide |
InChI |
InChI=1S/C20H41N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-16-19-22(2,3)20-17-15-18-21;/h4-17,19-20H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HXUMRFGHJILLMF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCC#N.[Br-] |
Origin of Product |
United States |
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